

6-(p-Tolyl)piperonal molecular structure and weight

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Compound of Interest

Compound Name: 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde

CAS No.: 927802-51-5

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An In-Depth Technical Guide to 6-(p-Tolyl)piperonal: Molecular Structure and Physicochemical Properties

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and calculated physicochemical properties of 6-(p-Tolyl)piperonal. As a Senior Application Scientist, this document has been structured to deliver not just data, but also to provide insights into the causality of the molecule's characteristics based on its constituent functional groups. Given the likely novel or non-commercially available nature of this specific derivative, this guide synthesizes information from its parent compound, piperonal, and the substituent p-tolyl group to present a predictive overview.

Introduction to 6-(p-Tolyl)piperonal

6-(p-Tolyl)piperonal is an aromatic aldehyde derivative of piperonal. Piperonal, also known as heliotropin, is a naturally occurring compound found in various plants, including black pepper, and is widely used in the fragrance and flavor industries.^{[1][2]} It also serves as a precursor in the synthesis of pharmaceuticals such as Tadalafil and L-DOPA.^{[1][2][3]} The introduction of a p-tolyl (4-methylphenyl) group at the 6-position of the piperonal scaffold is anticipated to significantly modify its steric and electronic properties, thereby influencing its chemical reactivity, biological activity, and potential applications.

Molecular Structure and Weight

The foundational step in understanding any chemical entity is the precise definition of its molecular structure and weight.

Elucidation of the Molecular Structure

The systematic name, 6-(p-Tolyl)piperonal, dictates the precise arrangement of atoms. The parent structure, piperonal, is formally named 1,3-benzodioxole-5-carboxaldehyde.[4][5][6] The IUPAC numbering of the 1,3-benzodioxole ring system places the substituent at the carbon atom adjacent to the fusion point of the benzene and dioxole rings. The p-tolyl group is a toluene molecule connected at its para position.

The resulting structure is a fusion of the piperonal and p-tolyl moieties, creating a more complex and sterically hindered molecule compared to its parent compound.

Molecular Formula and Weight

Based on the elucidated structure, the molecular formula of 6-(p-Tolyl)piperonal is determined to be $C_{15}H_{12}O_3$.

The molecular weight is calculated as follows:

- Carbon (C): 15 atoms \times 12.011 amu/atom = 180.165 amu
- Hydrogen (H): 12 atoms \times 1.008 amu/atom = 12.096 amu
- Oxygen (O): 3 atoms \times 15.999 amu/atom = 47.997 amu

Total Molecular Weight = 240.258 g/mol

The following diagram illustrates the molecular structure of 6-(p-Tolyl)piperonal.

Caption: Molecular structure of 6-(p-Tolyl)piperonal.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-(p-Tolyl)piperonal, which are calculated based on its structure. These values are predictive and await

experimental validation. For comparison, the experimental data for the parent compound, piperonal, are also provided.

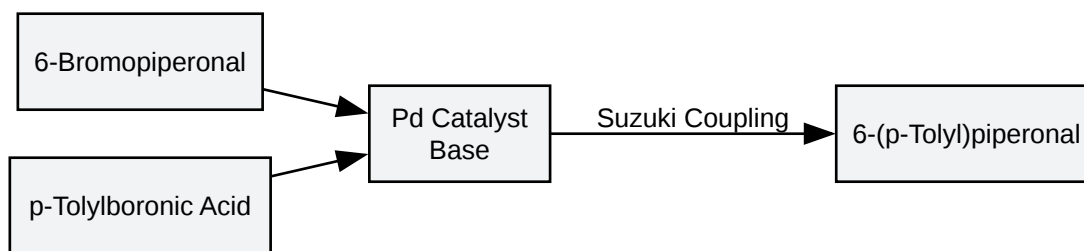
Property	6-(p-Tolyl)piperonal (Predicted)	Piperonal (Experimental)
Molecular Formula	C ₁₅ H ₁₂ O ₃	C ₈ H ₆ O ₃ [5][6]
Molecular Weight	240.26 g/mol	150.13 g/mol [5][6]
Appearance	Expected to be a crystalline solid	White crystalline solid[1]
Melting Point	Higher than piperonal due to increased molecular weight and surface area	35-37 °C[3]
Boiling Point	Significantly higher than piperonal	~263 °C[4]
Solubility	Expected to have low aqueous solubility and good solubility in nonpolar organic solvents	Slightly soluble in water; soluble in alcohol and ether[4]

Synthesis and Reactivity Insights

While specific synthesis protocols for 6-(p-Tolyl)piperonal are not readily available in the literature, a plausible synthetic strategy would involve a Suzuki or Stille cross-coupling reaction.

Proposed Synthesis Workflow

A potential synthetic route could start from a halogenated piperonal derivative, such as 6-bromopiperonal, which would then be coupled with a p-tolylboronic acid (in the case of a Suzuki coupling) or a p-tolylstannane (for a Stille coupling) in the presence of a palladium catalyst.



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Caption: Proposed Suzuki coupling for the synthesis of 6-(p-Tolyl)piperonal.

Expected Reactivity

The chemical reactivity of 6-(p-Tolyl)piperonal will be dominated by the aldehyde functional group. It is expected to undergo reactions typical of aromatic aldehydes, such as:

- Oxidation to the corresponding carboxylic acid (6-(p-tolyl)piperonylic acid).
- Reduction to the corresponding alcohol (6-(p-tolyl)piperonyl alcohol).
- Reductive amination to form various amine derivatives.
- Wittig and related olefination reactions to extend the carbon chain at the aldehyde position.

The presence of the bulky p-tolyl group at the 6-position may introduce some steric hindrance, potentially slowing down the reaction rates at the adjacent aldehyde group compared to unsubstituted piperonal.

Potential Applications and Future Research

The addition of the p-tolyl group to the piperonal scaffold opens up new avenues for research and application, particularly in drug discovery and materials science.

- **Drug Development:** The lipophilicity of the molecule is increased with the addition of the p-tolyl group, which may enhance its ability to cross biological membranes. This could be a valuable attribute in the design of new therapeutic agents. The modified electronic properties could also lead to novel interactions with biological targets.

- **Fragrance and Flavor:** The altered molecular structure will undoubtedly change the olfactory and gustatory properties of the molecule, potentially leading to new and interesting fragrance and flavor profiles.
- **Materials Science:** Aryl-substituted benzodioxoles can be explored as building blocks for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Further research is required to synthesize and characterize 6-(p-Tolyl)piperonal to validate these predictions and fully explore its potential. Experimental determination of its spectroscopic data (NMR, IR, Mass Spectrometry), physicochemical properties, and biological activity is a necessary next step.

Conclusion

6-(p-Tolyl)piperonal represents an intriguing derivative of a well-known and versatile chemical, piperonal. This technical guide has provided a detailed overview of its molecular structure and predicted physicochemical properties based on fundamental chemical principles. The insights into its potential synthesis and reactivity offer a roadmap for researchers interested in exploring this and related novel compounds. The unique combination of the benzodioxole and p-tolyl moieties suggests that 6-(p-Tolyl)piperonal could be a valuable addition to the chemical toolbox for a wide range of scientific and industrial applications.

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